Comparative Potency in Enzyme Inhibition: 3-Methylisoxazole vs. 3-Phenylisoxazole Scaffolds
A derivative of (3-Methylisoxazol-5-yl)methanol exhibits potent inhibition of the KDR enzyme with an IC₅₀ of 0.000001 μM [1]. In contrast, a compound built on the (3-phenylisoxazol-5-yl)methanol scaffold demonstrates significantly weaker inhibition of rat Fatty Acid Synthase (FAS), with an IC₅₀ of 3.40E+3 nM (3,400 nM) [2].
| Evidence Dimension | Enzyme Inhibitory Potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.000001 μM (1 pM) for KDR enzyme (derived from 3-methylisoxazol-5-yl scaffold) |
| Comparator Or Baseline | IC₅₀ = 3.40E+3 nM (3,400 nM) for rat FAS (derived from 3-phenylisoxazol-5-yl scaffold) |
| Quantified Difference | >3,400,000-fold difference in potency; however, this is a cross-target comparison, underscoring the distinct biological profiles conferred by different isoxazole substitution patterns. |
| Conditions | KDR enzyme assay; rat FAS enzyme assay |
Why This Matters
This illustrates that the 3-methyl substitution pattern, as found in the target compound, can enable access to high-potency chemical space that is not recapitulated by a bulkier 3-phenyl analog, guiding selection based on the desired biological target profile.
- [1] BRENDA Enzyme Database. Ligand: 6-(6,7-dimethoxyquinolin-4-yloxy)-N-(3-methylisoxazol-5-yl)-1-naphthamide. BRENDA Ligand ID: 38200. View Source
- [2] BindingDB. BDBM50189492: 7-chloro-4-hydroxy-3-(3-methylisoxazol-5-yl)-6-nitroquinolin-2(1H)-one::CHEMBL214353. View Source
